An In-depth Technical Guide to the Structure and Chemical Properties of Iodinin
An In-depth Technical Guide to the Structure and Chemical Properties of Iodinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodinin (1,6-phenazinediol 5,10-dioxide) is a naturally occurring phenazine di-N-oxide with significant biological activities, including antibiotic and potential anticancer properties. This technical guide provides a comprehensive overview of the core structural and chemical characteristics of Iodinin. It includes a detailed summary of its physicochemical properties, stability, and solubility in various solvents, presented in easily comparable tables. Furthermore, this guide outlines the methodologies for key experiments related to its synthesis and biological evaluation and explores its known effects on cellular signaling pathways.
Chemical Structure and Physicochemical Properties
Iodinin is a planar, heterocyclic compound with the systematic name 1,6-phenazinediol 5,10-dioxide. Its core structure consists of a phenazine ring system with hydroxyl groups at positions 1 and 6, and N-oxide moieties at positions 5 and 10.
Chemical Structure:
Table 1: Physicochemical Properties of Iodinin
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 244.21 g/mol | [1][2][3][4] |
| Appearance | Purple crystals with a coppery sheen | [3] |
| Melting Point | Decomposes at 236 °C | [3] |
| pKa | 12.5 | [3] |
Solubility Profile
Iodinin exhibits a range of solubilities in different organic solvents, a critical factor for its formulation and delivery in research and potential therapeutic applications. It is practically insoluble in water.[3]
Table 2: Qualitative Solubility of Iodinin in Various Solvents
| Solvent | Solubility | Reference |
| Benzene | Soluble | [3] |
| Toluene | Soluble | [3] |
| Xylene | Soluble | [3] |
| Carbon Disulfide | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Hot Alcohol | Slightly soluble | [3] |
| Cold Alcohol | Practically insoluble | [3] |
| Ether | Practically insoluble | [3] |
| Acetic Acid | Practically insoluble | [3] |
| Petroleum Ether | Practically insoluble | [3] |
| Amyl Alcohol | Practically insoluble | [3] |
| Concentrated Sulfuric Acid | Soluble (with red color) | [3] |
| Glacial Acetic Acid | Soluble (with red color) | [3] |
| NaOH solutions | Soluble (brilliantly blue solutions) | [3] |
Chemical Stability and Reactivity
The stability of Iodinin is pH-dependent. It is reported to be stable in acidic conditions but unstable in alkaline solutions.[3] In the presence of NaOH, it forms a brilliantly blue solution which then deposits green crystals of an unstable sodium derivative.[3]
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by Iodinin are an active area of research. However, studies on its biological effects, particularly its anticancer properties, provide insights into its potential mechanisms of action.
Iodinin has been shown to induce apoptosis selectively in myeloid leukemia cell lines and patient cells.[5] This pro-apoptotic effect suggests its interaction with key cellular pathways controlling cell death and survival. While direct evidence linking Iodinin to specific signaling pathways like NF-κB or STAT3 is limited, the broader class of phenazine compounds is known to interfere with various cellular processes, including redox signaling and electron transport, which can indirectly impact these pathways.
The antioxidant and pro-oxidant activities of related iodine-containing compounds suggest that Iodinin may exert its effects through the modulation of cellular redox balance.[6][7][8] This can, in turn, influence a multitude of signaling cascades that are sensitive to oxidative stress.
Experimental Protocols
Synthesis of Iodinin (1,6-Phenazinediol 5,10-Dioxide)
While a detailed, step-by-step experimental protocol for the synthesis of Iodinin is not explicitly provided in the immediate search results, the synthesis of Iodinin and its analogs has been reported.[9][10] A general workflow for the synthesis of phenazine-N-oxides can be inferred and is presented below. The synthesis typically involves the oxidation of a corresponding phenazine precursor.
Cytotoxicity Assay in Myeloid Leukemia Cells (e.g., MOLM-13)
The cytotoxic effects of Iodinin on leukemia cell lines such as MOLM-13 can be assessed using a WST-1 assay, which measures cell proliferation and viability.[5]
Protocol Outline:
-
Cell Culture: MOLM-13 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum.[5]
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Cell Seeding: Cells are seeded in 96-well plates at a density of 150,000 cells/mL.[5]
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Treatment: Cells are exposed to a range of Iodinin concentrations for 24 hours.[5]
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Viability Assessment: WST-1 reagent is added to each well, and the plate is incubated. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[5]
Conclusion
Iodinin is a fascinating natural product with a rich chemical profile and promising biological activities. Its unique structure, characterized by the phenazine di-N-oxide core and hydroxyl substitutions, dictates its solubility, stability, and reactivity. While our understanding of its precise mechanisms of action is still evolving, its ability to induce apoptosis in cancer cells highlights its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its interactions with cellular signaling pathways and to quantify its physicochemical properties with greater precision. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Iodinin.
References
- 1. Solubility of Iodine in Some Organic Solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of iodine in antioxidant defence in thyroid and breast disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid l ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00020A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
